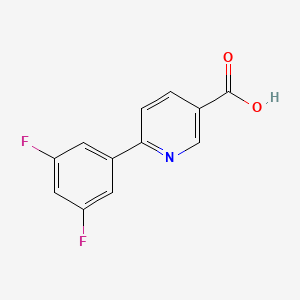

6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID

Description

Properties

IUPAC Name |

6-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXNUWVIFIVLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687333 | |

| Record name | 6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033844-89-1 | |

| Record name | 6-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Hydrolysis of Cyano-Substituted Precursors

One prominent method involves the hydrolysis of cyanopyridine derivatives, which are synthesized via chlorination or fluorination of nicotinic acid derivatives.

Preparation of Cyanopyridine Intermediates:

Starting from 2,6-dihydroxy-3-cyanopyridine, synthesized using ethyl formate, ethyl fluoro acetate, and cyanoacetamide, the compound undergoes chlorination with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield chlorinated intermediates.Hydrolysis to Nicotinic Acid Derivatives:

The cyanopyridine is hydrolyzed using concentrated sulfuric acid or hydrochloric acid, converting the nitrile group into a carboxylic acid, yielding 6-(3,5-difluorophenyl)nicotinic acid or its precursors.

Aromatic Coupling via Suzuki or Cross-Coupling Reactions

Another advanced approach involves the Suzuki coupling of a halogenated pyridine with a difluorophenyl boronic acid derivative:

Preparation of Halogenated Pyridine:

Nicotinic acid is chlorinated or brominated at the 6-position, often using phosphorus pentachloride or bromination reagents.Coupling with Difluorophenyl Boronic Acid:

The halogenated pyridine undergoes Suzuki coupling with 3,5-difluorophenyl boronic acid or its ester, catalyzed by palladium complexes, under basic conditions (e.g., potassium carbonate) in a suitable solvent like DMF or toluene.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Halogenation | PCl₅ or NBS | Reflux | - | |

| Suzuki coupling | Difluorophenyl boronic acid, Pd catalyst | 80°C, base, inert atmosphere | Variable, often >70% |

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Given the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) can be employed to attach the difluorophenyl group directly:

Activation of the Pyridine Ring:

The pyridine nitrogen and electron-withdrawing groups (fluoro substituents) activate the ring for nucleophilic attack.Reaction Conditions:

Using a suitable nucleophile, such as a difluorophenyl anion generated from deprotonated difluorobenzene derivatives, under high temperature in polar aprotic solvents like DMF or DMSO.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| SNAr reaction | Difluorophenyl anion, pyridine derivative | Elevated temperature, polar aprotic solvent | Moderate to high |

Multi-step Synthesis via Esterification and Oxidation

A more elaborate route involves initial esterification of nicotinic acid, followed by oxidation and substitution:

Esterification:

Nicotinic acid is esterified to a methyl or ethyl ester using alcohols and acid catalysts.Oxidation to Pyridine N-Oxide:

The ester undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form pyridine N-oxides.Nucleophilic Substitution:

The N-oxide reacts with cyanide sources like trimethylsilyl cyanide (TMSCN), introducing the nitrile group, which is then hydrolyzed to the acid.Introduction of the Difluorophenyl Group:

The difluorophenyl moiety can be introduced via nucleophilic substitution or coupling reactions at the appropriate stage.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, acid catalyst | Reflux | - | |

| Oxidation | mCPBA | Room temperature | Moderate | |

| Nucleophilic substitution | TMSCN | Elevated temperature | Variable |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of cyanopyridines | PCl₅, H₂SO₄ | Cyanopyridine hydrolysis | Straightforward, high yield | Requires prior cyanopyridine synthesis |

| Suzuki coupling | Boronic acids, Pd catalyst | Cross-coupling of halogenated pyridine | High selectivity, versatile | Requires halogenated intermediates |

| SNAr reactions | Difluorophenyl nucleophiles | Direct aromatic substitution | Efficient for electron-deficient rings | Limited to activated rings |

| Multi-step oxidation and substitution | mCPBA, TMSCN | Esterification, oxidation, substitution | Precise control over functionalization | Longer synthesis route |

Final Remarks

The optimal synthesis route for this compound depends on available starting materials, desired yield, and scale. The hydrolysis of cyanopyridine derivatives offers a direct and efficient pathway, while aromatic coupling strategies like Suzuki coupling provide high regioselectivity and functional group tolerance for complex modifications. Advanced methods involving oxidation and nucleophilic substitution allow for fine-tuning of the molecular architecture, especially when introducing multiple substituents.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, a series of compounds related to 6-(3,5-difluorophenyl)nicotinic acid were synthesized and tested against various bacterial strains. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that nicotinic acid derivatives can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases. A systematic review highlighted the role of niacin (nicotinic acid) in lowering inflammatory markers like C-reactive protein (CRP) and TNF-α, which are crucial in inflammatory responses .

Pharmacological Insights

1. Neurological Applications

There is evidence supporting the neuroprotective effects of nicotinic acid derivatives. Studies have suggested that these compounds can enhance cognitive function and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves modulation of nicotinic acetylcholine receptors, which play a vital role in neurotransmission .

2. Cancer Therapeutics

this compound has been explored as a potential therapeutic agent in cancer treatment. Its ability to act as a radio-sensitizer has been reported, enhancing the effectiveness of radiation therapy in certain cancer types. This application is particularly promising for improving outcomes in patients undergoing radiotherapy .

Case Studies

Mechanism of Action

The mechanism of action of 6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Inferred values based on structural analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | logP* | Solubility (µg/mL) | pKa (COOH) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| This compound | ~1.5 | ~50 (pH 7.4) | ~2.8 | 85–90 (estimated) |

| Diflufenopyr | 2.9 | <10 (pH 7.4) | 3.1 | 95 |

| GKA20 | 3.2 | 12 (pH 7.4) | 2.5 | 88 |

| 6-(Trifluoromethyl)nicotinic Acid | 2.1 | 30 (pH 7.4) | 2.7 | 82 |

*Predicted using fragment-based methods.

Research Findings

- Agrochemicals: Diflufenopyr’s efficacy as a herbicide is attributed to its hydrazone moiety, which facilitates binding to cellulose synthase—a target absent in this compound .

- Diabetes Therapy : GKA20 and related analogs show that electron-withdrawing groups (e.g., fluorine) improve glucokinase activation by stabilizing enzyme-ligand interactions .

- Drug Design: Fluorine substitution in this compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 6-(2-methylphenyl)nicotinic acid .

Biological Activity

6-(3,5-Difluorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential therapeutic applications and biological activities. This compound is characterized by the presence of fluorine atoms, which can enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : Nicotinic acid serves as the base compound.

- Substitution Reaction : The introduction of the 3,5-difluorophenyl group can be achieved through electrophilic aromatic substitution methods.

- Purification : The resulting product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antimicrobial agents .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated against several human cancer cell lines. In vitro assays indicated that this compound exhibits cytotoxic activities with half-maximal inhibitory concentrations (IC50) suggesting significant potential for cancer treatment. For example, certain derivatives were reported to have IC50 values around 45.69 µM against specific cancer cell lines.

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in lipid metabolism and inflammatory pathways.

- Modulation of Gene Expression : It has been shown to influence the expression of genes related to inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into their mechanisms and potential applications:

- Anti-Fibrotic Activity : A study highlighted that certain derivatives inhibited collagen expression in hepatic stellate cells, suggesting their potential as anti-fibrotic agents. This was assessed using Picro-Sirius red staining and ELISA detection methods.

- Angiogenesis Inhibition : Chick chorioallantoic membrane assays demonstrated that compounds related to this class effectively blocked angiogenesis and tumor growth at levels comparable to known anti-cancer agents .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| CAS No. | 1346691-71-1 |

| Molecular Formula | C12H8F2N2O2 |

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | This compound |

| Antimicrobial Activity | MIC against S. aureus: 7.81 µg/mL |

| Antiproliferative IC50 | ~45.69 µM |

Q & A

Q. Q1.1: What are the recommended methods for synthesizing 6-(3,5-difluorophenyl)nicotinic acid, and how can structural analogs inform reaction optimization?

Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated nicotinic acid derivatives and 3,5-difluorophenylboronic acid. Structural analogs, such as 3-(3,5-difluorophenyl)propanoic acid (boiling point: 260.8±25.0°C, melting point: 59–61°C ), suggest that fluorinated aryl groups require inert atmospheres and palladium catalysts for efficient coupling. Characterization via /-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity.

Q. Q1.2: How should researchers address solubility challenges during in vitro assays for this compound?

Answer: Due to its aromatic and fluorinated structure, solubility in aqueous buffers is limited. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers containing cyclodextrins or surfactants (e.g., Tween-20). Precipitate formation can be monitored via dynamic light scattering (DLS), as seen in studies on trans-3,5-difluorocinnamic acid analogs .

Advanced Research Questions

Q. Q2.1: What mechanistic insights can be derived from the compound’s interaction with biological targets, such as enzymes or receptors?

Answer: The 3,5-difluorophenyl moiety is a common pharmacophore in γ-secretase inhibitors (e.g., N-[(3,5-difluorophenyl)-acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester), which suppress Notch signaling in retinal progenitor differentiation . For this compound, computational docking (AutoDock Vina) combined with surface plasmon resonance (SPR) can map binding affinities to targets like kinases or nuclear receptors. Compare results with structural analogs, such as diflufenopyr (a herbicide targeting acetolactate synthase ), to infer steric/electronic effects.

Q. Q2.2: How can researchers resolve contradictions in bioactivity data across different experimental models?

Answer: Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. For example:

- In vitro vs. in vivo models: Use LC-MS/MS to quantify intracellular concentrations and assess metabolite formation (e.g., ester hydrolysis in nicotinic acid derivatives).

- Species-specific differences: Compare activity in human vs. rodent primary cells, as seen in studies on fluorinated retinoids .

- Assay conditions: Standardize redox conditions (e.g., glutathione levels) to minimize artifacts, as fluorinated compounds may interact with thiol-containing proteins .

Analytical and Structural Characterization

Q. Q3.1: What advanced techniques are essential for resolving crystallographic or spectroscopic ambiguities in this compound?

Answer:

- X-ray crystallography: Resolve regiochemistry of the difluorophenyl group, as demonstrated for trans-3,5-difluorocinnamic acid (space group P2/c, Z = 4 ).

- Solid-state NMR: Analyze fluorine-proton dipolar coupling to confirm substituent orientation.

- HPLC-MS/MS with ion mobility: Separate and identify isomeric byproducts (e.g., ortho vs. para substitution) during synthesis .

Biological Activity and Pathway Analysis

Q. Q4.1: How can transcriptomic or proteomic profiling elucidate the compound’s role in modulating signaling pathways?

Answer:

- RNA-seq: Compare gene expression profiles in treated vs. untreated cells (e.g., Notch/Wnt pathways, as in retinal progenitor studies ).

- Phosphoproteomics: Identify kinase targets using TiO enrichment and SILAC labeling.

- Network pharmacology: Integrate data with platforms like STRING or KEGG to map cross-talk between pathways affected by fluorinated nicotinic acid derivatives.

Data Reproducibility and Validation

Q. Q5.1: What strategies ensure reproducibility in dose-response studies, particularly for fluorinated compounds?

Answer:

- Batch standardization: Use qNMR to validate purity (>95%) and adjust for hygroscopicity .

- Positive controls: Include structurally related compounds (e.g., 5,6-dimethyl-2-hydroxynicotinic acid ) to benchmark assay performance.

- Inter-laboratory validation: Share protocols via platforms like Zenodo or protocols.io , emphasizing solvent handling and temperature control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.